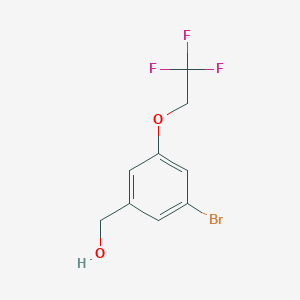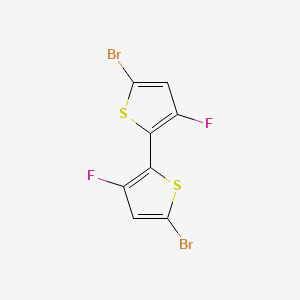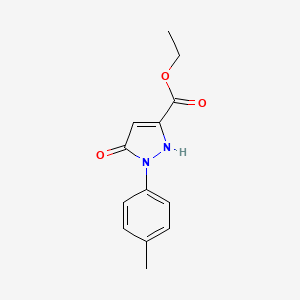
2-Methoxycarbonyl adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycarbonyl adenosine, also known as adenosine-2-carboxylic acid methyl ester, is a highly potent and bioactive compound. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The molecular formula of this compound is C12H15N5O6, and it has a molecular weight of 325.28 g/mol. This compound is extensively used in the biomedical industry for research purposes, particularly in the study of cancer, viral infections, and autoimmune disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl adenosine involves several steps. One common method starts with the protection of the hydroxyl groups of adenosine using a suitable protecting group such as TIPDSi (triisopropylsilyl). The protected adenosine is then subjected to methylation using methyl iodide or dimethyl sulfate under alkaline conditions to introduce the methoxycarbonyl group . The final step involves the removal of the protecting groups to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxycarbonyl adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxycarbonyl adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme activity and cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating cancer, viral infections, and autoimmune disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-Methoxycarbonyl adenosine involves its interaction with specific enzymes and receptors. It selectively targets and engages enzymes and receptors implicated in the pathogenesis of various diseases. For instance, it can modulate the activity of adenosine receptors, which play a role in regulating immune responses, inflammation, and cell proliferation . The compound’s ability to influence these pathways makes it a valuable tool in biomedical research .
Comparison with Similar Compounds
2-Methoxycarbonyl adenosine can be compared with other adenosine derivatives such as:
Adenosine: The parent compound, which is involved in numerous physiological processes.
2’-Methoxy adenosine: Another derivative with similar applications but different structural features.
Adenosine-2-carboxylic acid: A compound with a carboxyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific structural modifications, which enhance its bioactivity and selectivity in targeting enzymes and receptors.
Properties
Molecular Formula |
C12H15N5O6 |
|---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
methyl 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxylate |
InChI |
InChI=1S/C12H15N5O6/c1-22-12(21)9-15-8(13)5-10(16-9)17(3-14-5)11-7(20)6(19)4(2-18)23-11/h3-4,6-7,11,18-20H,2H2,1H3,(H2,13,15,16) |
InChI Key |
SUQFETLCLGLIGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)




![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)



